

OICR-12694 TFA: A Comprehensive Preclinical Profile

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Compound of Interest

Compound Name: OICR12694 TFA

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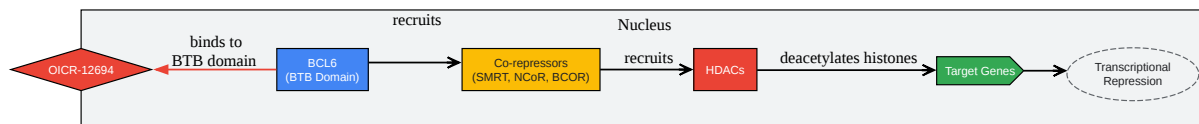
Introduction

OICR-12694, also identified as JNJ-65234637, is a novel, potent, and selective small molecule inhibitor of the B-cell lymphoma 6 (BCL6) BTB domain.^{[1][2][3]} Developed through a structure-based drug design approach, OICR-12694 demonstrates promising preclinical characteristics, including low nanomolar potency in cellular assays, oral bioavailability, and a favorable in vitro safety profile.^[1] This document provides a detailed overview of the preclinical data available for OICR-12694 TFA, focusing on its mechanism of action, in vitro and in vivo pharmacology, and toxicological assessment.

Mechanism of Action: BCL6 Inhibition

OICR-12694 functions by disrupting the protein-protein interaction (PPI) between the BCL6 BTB domain and its transcriptional co-repressors, such as SMRT, NCoR, and BCOR.^[1] BCL6 is a transcriptional repressor that plays a critical role in the germinal center reaction and is a key oncogene in several types of non-Hodgkin lymphoma, most notably Diffuse Large B-cell Lymphoma (DLBCL).^{[1][2]} By binding to a specific groove on the BCL6 BTB domain, OICR-12694 prevents the recruitment of co-repressors, leading to the de-repression of BCL6 target genes and subsequent anti-proliferative effects in BCL6-dependent cancer cells.^[1]

Below is a diagram illustrating the signaling pathway of BCL6 and the mechanism of inhibition by OICR-12694.



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BCL6 signaling pathway and OICR-12694 inhibition.

In Vitro Activity

OICR-12694 exhibits potent and selective inhibitory activity in a variety of in vitro assays.

Assay Type	Cell Line / Target	Endpoint	Value (μM)
Binding Affinity	Human BCL6-BTB	KD	0.005
Cellular Activity	SUDHL4 Luc	EC50	0.089
Cell Proliferation	Karpas-422	IC50	0.092

Table 1: In Vitro Potency of OICR-12694.[1]

In Vitro Toxicology and Selectivity

A comprehensive panel of in vitro assays was conducted to assess the toxicological profile and selectivity of OICR-12694.

Assay Type	Target / System	Result
Kinase Panel	Eurofins 109 kinome panel	Minimal inhibitory activity at 1 μ M
BTB Protein Selectivity	BAZF, MIZ1, PLZF, FAZF, Kaiso, LRF	>100-fold binding selectivity
Cytochrome P450 Inhibition	CYP1A2, 2C8, 2C9, 2C19, 2D6, 3A4	IC ₅₀ > 10 μ M
hERG Inhibition	hERG ion channel	Minimal inhibition
Genotoxicity	Ames test	Negative
Genotoxicity	In vitro micronucleus assay	Negative

Table 2: In Vitro Toxicology and Selectivity Profile of OICR-12694.[\[1\]](#)

Pharmacokinetics

The pharmacokinetic properties of OICR-12694 were evaluated in mice and dogs, demonstrating good oral exposure and low clearance.

Species	Dose (mg/kg)	Route	T _{1/2} (h)	C _{max} (ng/mL)	AUC _{last} (ng*h/mL)	F (%)
Mouse	2	IV	2.3	-	1850	-
Mouse	10	PO	3.1	1460	8340	90
Dog	1	IV	4.5	-	2370	-
Dog	5	PO	5.8	1180	11400	96

Table 3: Pharmacokinetic Parameters of OICR-12694 in Mouse and Dog.[\[1\]](#)

Experimental Protocols

BCL6 BTB Domain Binding Assay (SPR)

- **Objective:** To determine the binding affinity (KD) of OICR-12694 to the BCL6 BTB domain.
- **Methodology:** Surface Plasmon Resonance (SPR) was used. Recombinant human BCL6 BTB domain was immobilized on a sensor chip. A serial dilution of OICR-12694 in a suitable buffer was flowed over the chip surface. The association and dissociation rates were measured, and the equilibrium dissociation constant (KD) was calculated from these rates.

Cellular BCL6 Inhibition Assay (SUDHL4 Luc)

- **Objective:** To measure the functional inhibition of BCL6 in a cellular context.
- **Methodology:** A SUDHL4 cell line engineered to express a luciferase reporter gene under the control of a BCL6-responsive promoter was utilized. Cells were treated with increasing concentrations of OICR-12694. After a defined incubation period, luciferase activity was measured. The EC50 value, representing the concentration at which 50% of the maximal reporter activity is achieved, was determined.

Cell Proliferation Assay (Karpas-422)

- **Objective:** To assess the anti-proliferative effect of OICR-12694 on a BCL6-dependent lymphoma cell line.
- **Methodology:** Karpas-422 cells were seeded in 96-well plates and treated with a range of OICR-12694 concentrations. After a 72-hour incubation period, cell viability was assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay. The IC50 value, the concentration that inhibits cell growth by 50%, was calculated.

In Vitro Toxicology Assays

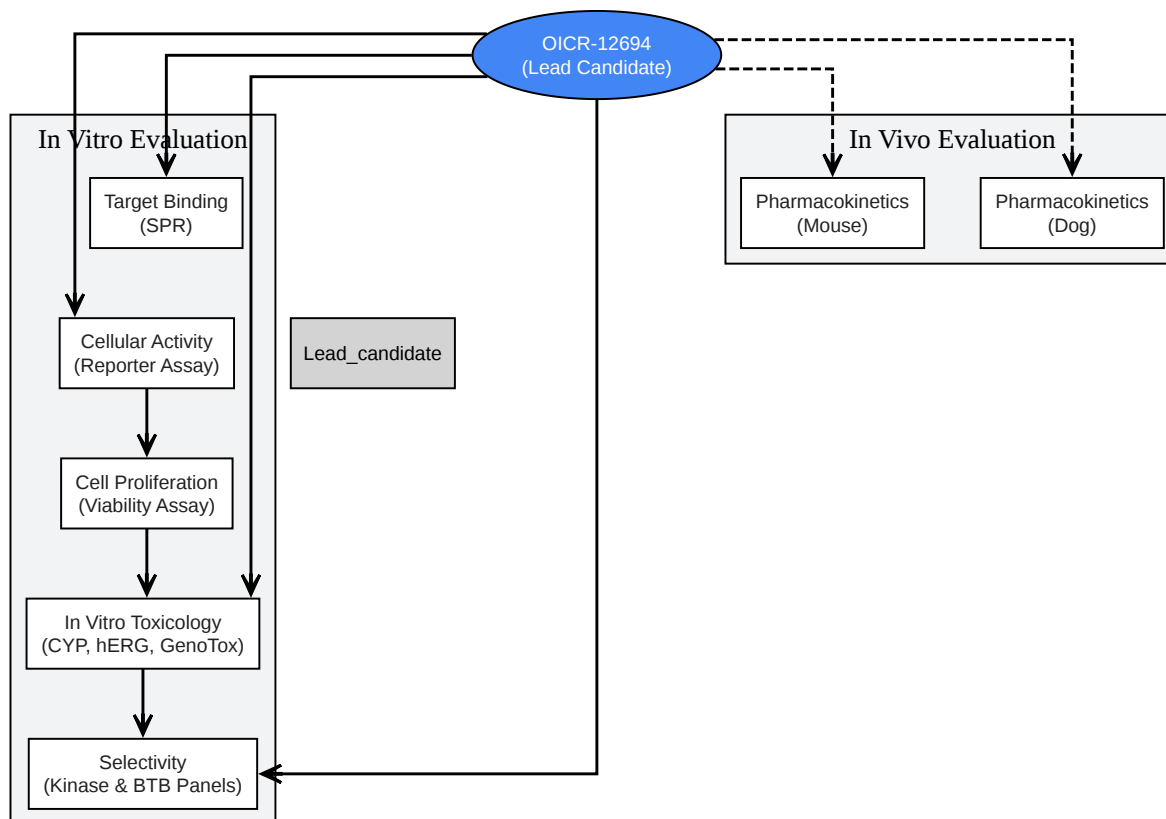
- **Cytochrome P450 Inhibition:** Recombinant human CYP enzymes were incubated with a fluorescent substrate and varying concentrations of OICR-12694. The inhibition of substrate metabolism was measured by changes in fluorescence, and IC50 values were determined.
- **hERG Inhibition:** The effect of OICR-12694 on the human ether-à-go-go-related gene (hERG) potassium channel was evaluated using an automated patch-clamp system.
- **Genotoxicity:** The Ames test was performed using various strains of *Salmonella typhimurium* to assess the mutagenic potential of OICR-12694. The in vitro micronucleus test was

conducted in cultured human peripheral blood lymphocytes to evaluate clastogenic and aneugenic potential.

Pharmacokinetic Studies

- **Animals:** Male CD-1 mice and beagle dogs were used for the pharmacokinetic studies.
- **Dosing:** For intravenous (IV) administration, OICR-12694 was formulated in a suitable vehicle and administered as a bolus injection. For oral (PO) administration, the compound was formulated in an appropriate vehicle and administered by gavage.
- **Sample Collection:** Blood samples were collected at various time points post-dosing. Plasma was separated by centrifugation.
- **Analysis:** Plasma concentrations of OICR-12694 were determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- **Data Analysis:** Pharmacokinetic parameters, including half-life ($T_{1/2}$), maximum concentration (C_{max}), area under the curve (AUC), and oral bioavailability (F), were calculated using non-compartmental analysis.

Below is a diagram representing the general experimental workflow for the preclinical evaluation of OICR-12694.



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Preclinical evaluation workflow for OICR-12694.

Conclusion

OICR-12694 TFA has emerged as a highly promising preclinical candidate for the treatment of BCL6-driven malignancies. Its potent and selective inhibition of the BCL6-co-repressor interaction, coupled with excellent oral pharmacokinetic properties and a clean in vitro safety profile, provides a strong rationale for its further development.[1][2] These data support the advancement of OICR-12694 into more advanced preclinical and potentially clinical studies.

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